Molecular structure and weight of 6-bromo-3-chloropyridin-2-amine HCl
Molecular structure and weight of 6-bromo-3-chloropyridin-2-amine HCl
An In-Depth Technical Guide to 6-bromo-3-chloropyridin-2-amine Hydrochloride (HCl)
Introduction
6-bromo-3-chloropyridin-2-amine hydrochloride is a halogenated aminopyridine derivative. Compounds within this class serve as critical building blocks and key intermediates in the field of medicinal chemistry and drug development. Their unique electronic properties and multiple functional groups allow for diverse chemical modifications, making them valuable scaffolds for synthesizing complex, pharmacologically active molecules.
This guide provides a comprehensive technical overview of 6-bromo-3-chloropyridin-2-amine HCl, designed for researchers, chemists, and drug development professionals. It covers the molecule's core physicochemical properties, presents a robust workflow for its structural and purity verification, and outlines essential safety and handling protocols. The methodologies described herein are grounded in standard laboratory practices, emphasizing the rationale behind each step to ensure reliable and reproducible results.
Molecular Identity and Physicochemical Properties
Chemical Structure and Nomenclature
The molecular structure consists of a pyridine ring substituted with a bromine atom at position 6, a chlorine atom at position 3, and an amine group at position 2. As a hydrochloride salt, the molecule is protonated, typically at the pyridine ring nitrogen, to form a stable, crystalline solid that often exhibits improved solubility and handling characteristics compared to the free base.
Caption: Molecular structure of 6-bromo-3-chloropyridin-2-amine HCl.
Physicochemical Data Summary
The fundamental properties of 6-bromo-3-chloropyridin-2-amine and its hydrochloride salt are summarized below. Data for the free base is often reported by commercial suppliers and provides a baseline for understanding the properties of the salt form.
| Property | Value | Source |
| Systematic Name | 6-bromo-3-chloropyridin-2-amine hydrochloride | - |
| CAS Number | 2408969-80-0 | [1] |
| Molecular Formula | C₅H₅BrCl₂N₂ | Calculated |
| Molecular Weight | 243.92 g/mol | Calculated |
| Free Base CAS Number | 1060815-73-7 | [1][2] |
| Free Base Formula | C₅H₄BrClN₂ | [1][3] |
| Free Base Mol. Weight | 207.46 g/mol | [1][4][5] |
| Appearance | White to off-white solid/powder (inferred from free base) | [6] |
| Storage Conditions | Keep in dark place, inert atmosphere, room temperature | [1] |
Structural Elucidation and Purity Verification Workflow
Rationale for a Multi-Technique Approach
In any research or development setting, verifying the identity and purity of a starting material is a non-negotiable prerequisite for its use. A multi-technique analytical approach provides a self-validating system, ensuring the highest degree of confidence in the material's quality.
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High-Performance Liquid Chromatography (HPLC): This technique is the gold standard for assessing the purity of non-volatile small molecules. It separates the main compound from any impurities, allowing for precise quantification of purity, typically by UV absorbance.
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Mass Spectrometry (MS): When coupled with HPLC, MS serves as a powerful identity check. It measures the mass-to-charge ratio (m/z) of the molecule, providing a direct confirmation of its molecular weight.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides the most definitive structural information. It gives insights into the electronic environment of each proton in the molecule, their connectivity, and their relative numbers, allowing for unambiguous confirmation of the isomeric structure.
Caption: Workflow for identity and purity verification.
Experimental Protocol: Identity and Purity Confirmation
This protocol describes a standard workflow for validating a new batch of 6-bromo-3-chloropyridin-2-amine HCl.
1. Sample Preparation
- Accurately weigh approximately 1-2 mg of the compound using an analytical balance.
- Dissolve the sample in 1.0 mL of a suitable solvent (e.g., HPLC-grade methanol or acetonitrile) to create a stock solution of 1-2 mg/mL.
- For NMR analysis, dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent, such as DMSO-d₆.
2. HPLC-MS Analysis
- Instrumentation: A standard HPLC system equipped with a UV detector and coupled to an electrospray ionization mass spectrometer (ESI-MS).
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 5 µL.
- UV Detection: 254 nm.
- MS Detection: ESI positive mode (ESI+). Scan a mass range that includes the expected molecular ion (e.g., m/z 100-400).
- Expected Results:
- Purity: The HPLC chromatogram should show a single major peak, with an area percentage >98%.
- Mass Verification: The mass spectrum for the major peak should show a strong signal corresponding to the protonated free base ([M+H]⁺), with a characteristic isotopic pattern for one bromine and one chlorine atom (m/z ≈ 206, 208, 210).
3. ¹H NMR Spectroscopy
- Instrumentation: 400 MHz (or higher) NMR spectrometer.
- Solvent: DMSO-d₆.
- Analysis: Acquire a standard proton NMR spectrum.
- Expected Results: The spectrum should be consistent with the structure. Key features would include:
- Two distinct signals in the aromatic region (approx. 6.5-8.5 ppm), each integrating to one proton. These signals would likely appear as doublets due to coupling with each other.
- A broad signal corresponding to the two protons of the amine (-NH₂) group. Its chemical shift can be variable and it may exchange with residual water in the solvent.
- The absence of significant impurity signals.
Handling, Storage, and Safety
Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.
Hazard Identification
Based on data for the free base, the compound should be handled as a hazardous substance.[1]
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GHS Pictogram: Warning
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Hazard Statements:
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H302: Harmful if swallowed.[1]
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-
Precautionary Statements:
Recommended Handling Procedures
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Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.[7][8]
-
Ventilation: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7]
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Contamination: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[9]
Storage and Stability
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Conditions: Store the compound in a tightly sealed container in a cool, dry, and dark place.[1][6] An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent potential degradation.[1]
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.[7]
Conclusion
6-bromo-3-chloropyridin-2-amine HCl is a valuable chemical intermediate whose structural integrity and purity are paramount for its successful application in research and development. The data and protocols outlined in this guide provide a robust framework for its characterization and safe handling. By employing a systematic workflow combining chromatographic and spectroscopic techniques, researchers can confidently validate the quality of this material, ensuring the reliability and reproducibility of their subsequent experimental work.
References
- 6-Bromo-2-chloropyridin-3-amine AldrichCPR 169833-70-9. Sigma-Aldrich.
- 6-Bromo-2-Chloropyridin-3-Amine (Cas 169833-70-9). Parchem.
- SAFETY DATA SHEET for 3-Bromopyridine. Fisher Scientific.
- SAFETY DATA SHEET for 2-Amino-6-bromopyridine. Fisher Scientific.
- 3-Bromo-6-chloropyridin-2-amine - CAS:442127-50-6. Sunway Pharm Ltd.
- 1060815-73-7|6-Bromo-3-chloropyridin-2-amine. BLD Pharm.
- 6-Bromo-3-chloropyridin-2-amine | 1060815-73-7. J&K Scientific.
- 3-AMINO-6-BROMO-2-CHLOROPYRIDINE, CasNo.169833-70-9. RongNa Biotechnology Co., Ltd.
- 3-Bromo-6-chloropyridin-2-amine | 442127-50-6. J&K Scientific.
- Safety Data Sheet for 2-Amino-5-bromo-6-chloropyrimidin-4(1h)-one. Combi-Blocks.
- 6-bromo-2-chloropyridin-3-amine. Ascendex Scientific, LLC.
- 5-Amino-2-bromo-3-chloropyridine. PubChem.
Sources
- 1. 1060815-73-7|6-Bromo-3-chloropyridin-2-amine|BLD Pharm [bldpharm.com]
- 2. jk-sci.com [jk-sci.com]
- 3. 5-Amino-2-bromo-3-chloropyridine | C5H4BrClN2 | CID 14595220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. parchem.com [parchem.com]
- 5. 3-Bromo-6-chloropyridin-2-amine - CAS:442127-50-6 - Sunway Pharm Ltd [3wpharm.com]
- 6. 3-AMINO-6-BROMO-2-CHLOROPYRIDINE, CasNo.169833-70-9 RongNa Biotechnology Co., Ltd China (Mainland) [rongna.lookchem.com]
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